![molecular formula C7H12FN B1149385 8-Fluor-3-azabicyclo[3.2.1]octan-Hydrochlorid CAS No. 1341039-59-5](/img/structure/B1149385.png)

8-Fluor-3-azabicyclo[3.2.1]octan-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride (8FABHCl) is a bicyclic heterocyclic compound that has been studied for its potential applications in the field of organic synthesis. 8FABHCl is an important building block for organic synthesis, as it can be used to synthesize a variety of organic compounds. 8FABHCl is also used as a catalyst in certain organic reactions. 8FABHCl has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthese von Tropanalkaloiden

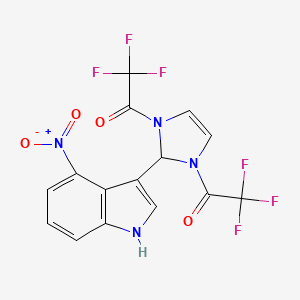

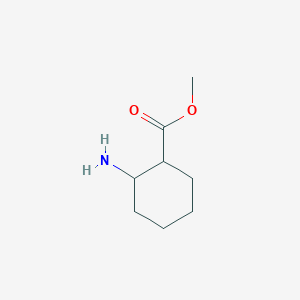

Das 8-Azabicyclo[3.2.1]octan-Gerüst ist der zentrale Kern der Familie der Tropanalkaloide, die eine große Bandbreite interessanter biologischer Aktivitäten aufweisen {svg_1} {svg_2}. Forschung, die sich auf die stereoselektive Herstellung dieser Grundstruktur konzentriert, hat weltweit die Aufmerksamkeit vieler Forschungsgruppen auf sich gezogen {svg_3} {svg_4}.

Organische Synthese

8-Fluor-3-azabicyclo[3.2.1]octan-Hydrochlorid kann als wichtiger Ausgangsstoff und Zwischenprodukt in der organischen Synthese eingesetzt werden {svg_5} {svg_6}.

Agrochemische Anwendungen

Diese Verbindung kann auch bei der Synthese von Agrochemikalien verwendet werden {svg_7} {svg_8}. Die spezifischen Agrochemikalien, die mit dieser Verbindung synthetisiert werden können, hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden.

Pharmazeutische Anwendungen

Aufgrund seiner strukturellen Ähnlichkeit mit Tropanalkaloiden, die bekannte biologische Aktivitäten besitzen, ist es möglich, dass diese Verbindung bei der Synthese von Pharmazeutika eingesetzt werden könnte {svg_9} {svg_10}. Die spezifischen Pharmazeutika, die synthetisiert werden können, hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden.

Farbstoffbereich

This compound kann im Farbstoffbereich eingesetzt werden {svg_11} {svg_12}. Die spezifischen Farbstoffe, die mit dieser Verbindung synthetisiert werden können, hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden.

Safety and Hazards

Zukünftige Richtungen

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is ongoing interest in this area of research and potential for future developments.

Wirkmechanismus

Target of Action

The primary targets of 8-Fluoro-3-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.

Mode of Action

The exact mode of action of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets by binding to specific receptors, thereby modulating their activity.

Biochemical Pathways

The specific biochemical pathways affected by 8-Fluoro-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biological activities .

Result of Action

The molecular and cellular effects of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may modulate neurotransmitter systems, leading to changes in neuronal signaling.

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride. For instance, it is recommended to store this compound in a cool, dry place in a tightly closed container . It should also be kept away from oxidizing agents .

Biochemische Analyse

Biochemical Properties

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have profound effects on neurotransmission and muscle function.

Cellular Effects

The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels can enhance cholinergic signaling, leading to various physiological effects. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including muscle weakness, respiratory distress, and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, including the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects.

Subcellular Localization

The subcellular localization of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may be directed to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its localization within the nucleus can influence gene expression by interacting with transcriptional machinery.

Eigenschaften

IUPAC Name |

8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRCBWFGHBQWSKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC1C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)